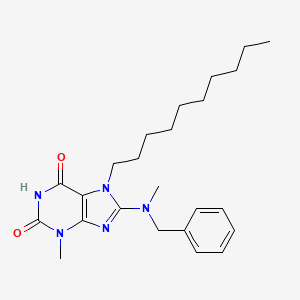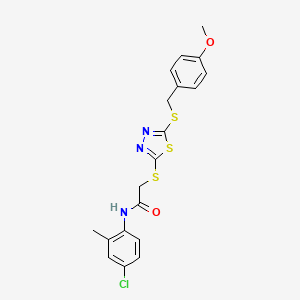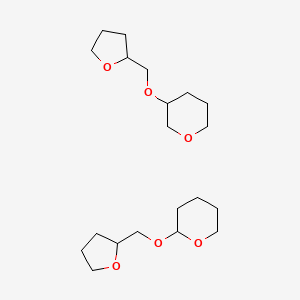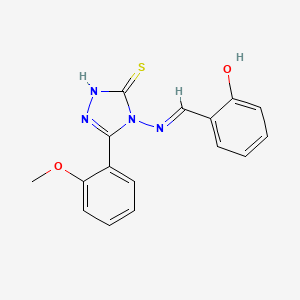![molecular formula C19H31F3N2O4 B12043926 N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane](/img/structure/B12043926.png)
N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[45]decane is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure and functional groups make it a valuable tool in studying biological processes and interactions.
Medicine: The compound’s potential as a drug candidate is explored due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and agrochemicals, leveraging its unique chemical properties
Mécanisme D'action
The mechanism by which N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The spirocyclic structure provides a rigid framework that can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains a trifluoromethyl group and is used extensively in promoting organic transformations.
Difluoroalkylated 2-azaspiro[4.5]decanes: These compounds share a similar spirocyclic core and are synthesized via copper-catalyzed difluoroalkylation.
Uniqueness
N,N’-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane is unique due to its combination of a spirocyclic structure and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H31F3N2O4 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
ditert-butyl 3-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
InChI |
InChI=1S/C19H31F3N2O4/c1-16(2,3)27-14(25)23-9-7-18(8-10-23)11-13(19(20,21)22)12-24(18)15(26)28-17(4,5)6/h13H,7-12H2,1-6H3 |
Clé InChI |
JYEHSLBGFOUCEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2C(=O)OC(C)(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)




![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)
![8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043891.png)

![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)

